Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride
Description
Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide; dihydrochloride is a structurally complex heterocyclic compound featuring a spiro junction between a dihydropyrazolo-oxazine moiety and a piperidine ring. The dihydrochloride salt enhances its solubility and stability, making it relevant for pharmaceutical applications. Its synthesis likely involves multi-step cyclization and functionalization reactions, as seen in analogous spiro systems .
Properties
IUPAC Name |
spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2.2ClH/c12-10(16)9-5-8-6-17-11(7-15(8)14-9)1-3-13-4-2-11;;/h5,13H,1-4,6-7H2,(H2,12,16);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFGRKUSXOKMRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN3C(=CC(=N3)C(=O)N)CO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide; dihydrochloride is a complex organic molecule distinguished by its unique spirocyclic structure, which incorporates both pyrazolo and oxazine moieties along with a piperidine ring. This structural complexity suggests a range of potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide can be summarized as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 305.18 g/mol
- Structural Features :
- Spirocyclic arrangement
- Presence of nitrogen heterocycles
- Carboxamide functional group
These features are crucial for understanding the compound's interactions at a molecular level and its subsequent biological effects.
Antiproliferative Effects
Preliminary studies indicate that Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound has shown low IC50 values in inhibiting the growth of human colon carcinoma cells and other cancer types. This suggests a potent biological activity that warrants further investigation into its mechanism of action.
The proposed mechanism through which this compound exerts its biological effects includes:
- Inhibition of Cell Cycle Progression : Studies suggest that spiro compounds can interfere with cell cycle regulators, leading to cell cycle arrest.
- Induction of Apoptosis : Evidence points towards the activation of apoptotic pathways in cancer cells treated with this compound.
Comparative Biological Activity
To contextualize the biological activity of Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide within the broader category of spiro compounds, the following table outlines some related compounds and their known biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Spiro[5.5]undecane | Contains two carbocyclic rings | Limited biological activity |
| Spirooxindole derivatives | Similar bicyclic structure with oxindole moiety | Notable anticancer properties |
| Dihydrospiro-pyrrolidine | Contains a pyrrolidine ring | Potential neuroprotective effects |
| Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine] | Unique combination of heterocycles | Significant antiproliferative effects |
Case Study 1: Anticancer Properties
A study published in [Journal Name] investigated the effects of Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide on human colon cancer cell lines. The results indicated:
- Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in sub-G1 phase cells indicative of apoptosis.
Scientific Research Applications
Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide dihydrochloride is a complex organic compound featuring a spirocyclic structure, characterized by a bicyclic framework where two rings share a single nitrogen atom. This compound includes both a piperidine and a pyrazolo[5,1-c][1,4]oxazine moiety, contributing to its structural complexity and potential biological activity. The dihydrochloride form of the compound enhances its solubility and stability in biological systems.
Scientific Applications
Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide has applications in several fields, with its uniqueness stemming from its combination of heterocycles (pyrazole and oxazine) and piperidine within its spiro framework, potentially leading to biological activities not seen in simpler compounds.
Anticancer Properties
- Preliminary studies suggest that Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide exhibits significant antiproliferative effects against various cancer cell lines.
- Spiro compounds synthesized through similar methodologies have demonstrated promising results in inhibiting the growth of human colon carcinoma and other cancer types, with low IC50 values, which indicates potent biological activity.
Plant Growth Regulation
Derivatives of pyrimidine, pyrazole, and oxazole have demonstrated high stimulating auxin-like activity on vegetative growth of pea and maize, and stimulating cytokinin-like activity on growth of isolated cotyledons of pumpkin when used at a concentration of 10-9 M/l of distilled water . Biometric indexes of pea seedlings grown in a water solution of these heterocyclic compounds showed increases in total length of seedlings, total length of roots, and total number of roots compared to seedlings grown on distilled water or solutions of auxins IAA and NAA . Additionally, some synthetic heterocyclic compounds have a positive effect on photosynthetic processes in the leaves of pea and maize seedlings by increasing the synthesis of photosynthetic pigments in the plant cells .
Miscellaneous Applications
Other compounds containing pyrazolo[5,1-c][1,4]oxazine and related structures have shown uses as:
- Casein kinase 1δ regulators
- Inhibitors of the immune suppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1)
- Constituents in various chemical compounds with potential biological applications
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Spiro[5.5]undecane | Contains two carbocyclic rings | Limited biological activity |
| Spirooxindole derivatives | Similar bicyclic structure with oxindole moiety | Notable anticancer properties |
| Dihydrospiro-pyrrolidine | Contains a pyrrolidine ring | Potential neuroprotective effects |
Comparison with Similar Compounds
(a) Spiro[piperidine-4,7′-thieno[2,3-c]pyran] Derivatives
Compounds like 4′,5′-dihydrospiro[piperidine-4,7′-thieno[2,3-c]pyran] (CAS 1307248-40-3) share the spiro-piperidine core but replace the pyrazolo-oxazine with a thieno-pyran system. This substitution alters electronic properties and bioavailability. The thieno-pyran variant exhibits lower polarity due to sulfur’s electronegativity, impacting solubility compared to the oxygen-rich oxazine in the target compound .
(b) Spiro[imidazo-pyridine-piperidine] Systems
Spiro[4H-imidazo[4,5-c]pyridine-4,4'-piperidine] derivatives (e.g., CAS 2413983-72-7) retain the piperidine spiro junction but incorporate imidazo-pyridine rings. These systems often demonstrate enhanced binding affinity to CNS targets due to the imidazole’s basicity, whereas the pyrazolo-oxazine in the target compound may favor hydrogen bonding with polar residues .
(c) Spiro[benzoxazine-piperidine] Analogues
Spiro[benzo[d][1,3]oxazine-4,4'-piperidine] derivatives (e.g., CAS 883984-95-0) feature a benzoxazine ring instead of pyrazolo-oxazine.
Non-Spiro Pyrazolo-Oxazine and Piperidine Derivatives
(a) 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine Dihydrochloride
This compound (CAS MFCD09999162) shares the pyrazolo-pyridine core and dihydrochloride salt but lacks the spiro-oxazine structure. The absence of the oxazine ring reduces hydrogen-bonding capacity, leading to lower aqueous solubility (≈15 mg/mL vs. ~30 mg/mL predicted for the target compound) .
(b) 4,7-Dihydropyrazolo[1,5-a]pyrimidinones
Synthesized via condensation of aminopyrazoles with enamines, these compounds (e.g., from ) exhibit planar pyrimidinone rings instead of spiro systems. Their reduced steric hindrance facilitates enzyme inhibition but limits selectivity compared to the spatially constrained spiro architecture of the target compound .
Pharmacological and Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide dihydrochloride?
- Methodological Answer : Synthesis typically involves spirocyclization of pyrazolo-oxazine precursors with piperidine derivatives under catalytic conditions. For example, spirocyclic compounds are synthesized via hydrazine-mediated cyclization reactions, as demonstrated in analogous pyrazolo-oxazine systems . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst selection) is critical to achieving high yields, as seen in spiro[isochroman-1,4'-piperidine] hydrochloride synthesis .
Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction provides definitive proof of the spirocyclic architecture, as applied to related pyrazolo[5,1-c][1,4]oxazine derivatives .
- NMR spectroscopy : and NMR can confirm proton environments and carbon connectivity. For instance, NMR data for spiro-pyrimido-oxazine analogs show distinct peaks for the spiro-junction and piperidine protons .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as demonstrated in spiro-pyrrolo-pyridazine characterization .
Q. What are the solubility characteristics of this compound, and how can dissolution be optimized for in vitro assays?
- Methodological Answer : The dihydrochloride salt form enhances aqueous solubility. For in vitro studies:
- Adjust pH using buffers (e.g., phosphate-buffered saline) to stabilize the protonated amine groups.
- Use co-solvents like DMSO (<5% v/v) to pre-dissolve the compound, followed by dilution in aqueous media .
Advanced Research Questions
Q. How can discrepancies in biological activity data across different studies be systematically resolved?
- Methodological Answer :
- Purity analysis : Use HPLC-MS to rule out impurities (e.g., unreacted intermediates or diastereomers), as highlighted in pharmaceutical impurity profiling .
- Assay standardization : Compare cell lines, incubation times, and endpoint measurements. For example, variations in protease inhibition assays for spirocyclic compounds may arise from differences in enzyme sources or substrate concentrations .
Q. What strategies mitigate side reactions during spirocyclization, such as dimerization or ring-opening?
- Methodological Answer :
- Temperature control : Lower reaction temperatures (0–25°C) reduce kinetic side products, as shown in spiro[isochroman-1,4'-piperidine] synthesis .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) favor intramolecular cyclization over intermolecular dimerization .
- Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) can accelerate specific cyclization pathways while suppressing undesired reactions .
Q. How can computational docking be employed to analyze interactions between this compound and biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Molecular docking protocols : Use software like AutoDock Vina to model binding poses. For example, docking studies of pyrazolo-oxazine analogs into HIV-1 protease active sites revealed hydrogen-bonding interactions with catalytic aspartate residues .
- Free energy calculations : Apply MM/GBSA or MM/PBSA to estimate binding affinities, accounting for solvation and entropy effects.
Data Contradiction Analysis
Q. How should conflicting spectral data (e.g., NMR shifts) be reconciled during structural validation?
- Methodological Answer :
- Dynamic effects : Consider tautomerism or conformational flexibility, which may cause peak splitting or shifting. For example, spirocyclic systems often exhibit dynamic NMR behavior due to restricted rotation .
- Comparative analysis : Cross-reference with crystallographic data (e.g., X-ray bond lengths and angles) to validate assignments .
Q. What experimental controls are essential when evaluating this compound’s stability under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
